REACTION_CXSMILES
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[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[CH3:10][C:11]([NH2:18])([CH3:17])[CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14].[OH-]>O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:18][C:11]([CH3:17])([CH3:10])[CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[N:7]=1
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Name
|
|
Quantity
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37.5 g
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Type
|
reactant
|
Smiles
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CC(CC(C)(C)C)(C)N
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Name
|
|
Quantity
|
57.9 g
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
52.3 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
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Name
|
xylenes
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Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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20 g
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
9 (± 1) °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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dropwise added into the mixture
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Type
|
ADDITION
|
Details
|
dropwise added into the mixture
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Type
|
CUSTOM
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Details
|
at 8-10° C
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Type
|
CUSTOM
|
Details
|
the oil (organic) and water phases were separated
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Type
|
CUSTOM
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Details
|
the water phase was removed
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Name
|
|
Type
|
product
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Smiles
|
ClC1=NC(=NC(=N1)Cl)NC(CC(C)(C)C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |